REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][C:3]=1[OH:9].[C:10](=[O:13])([O-])[O-].[K+].[K+].[CH3:16][O:17][CH2:18]Cl.[CH3:20]C(C)=O>>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([O:6][CH2:16][O:17][CH3:18])=[CH:4][C:3]=1[O:9][CH2:20][O:13][CH3:10] |f:1.2.3|
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(O)C=C1)O
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Name
|
|
Quantity
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66 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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30 mL
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Type
|
reactant
|
Smiles
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COCCl
|
Name
|
|
Quantity
|
300 mL
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Type
|
reactant
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 22 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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ADDITION
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Details
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water was added
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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the organic layer was washed with saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
After filtration
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
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Smiles
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BrC1=C(C=C(C=C1)OCOC)OCOC
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Name
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|
Type
|
product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |